
2,4-dibromo-5-(trifluoromethyl)-1H-imidazole
Descripción general
Descripción
The compound “2,4-dibromo-5-(trifluoromethyl)-1H-imidazole” belongs to the class of organic compounds known as imidazoles, which are compounds containing an imidazole ring, a five-member ring with two non-adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would consist of an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. One of the carbon atoms in the ring would be substituted with a trifluoromethyl group (-CF3), and two of the other carbon atoms would be substituted with bromine atoms (-Br) .Chemical Reactions Analysis
As for the chemical reactions, imidazoles are known to participate in a variety of chemical reactions. They can act as nucleophiles in substitution reactions, and they can also participate in addition reactions with electrophiles. The presence of the bromine and trifluoromethyl groups would likely influence the reactivity of the imidazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the imidazole ring and the bromine and trifluoromethyl substituents. For example, the compound would likely be polar due to the electronegative atoms (nitrogen, bromine, and fluorine), and it might have a relatively high boiling point due to the potential for intermolecular interactions .Aplicaciones Científicas De Investigación
Xanthine Oxidase Inhibitors
2,4-Dibromo-5-(trifluoromethyl)-1H-imidazole derivatives have been explored for their inhibitory activity against xanthine oxidase, an enzyme involved in purine metabolism leading to the production of uric acid. The synthesis of 2-substituted 4-trifluoromethylimidazoles has been described, highlighting their potential as xanthine oxidase inhibitors. This work shows the chemical versatility of the trifluoromethylimidazole framework in medicinal chemistry applications (Baldwin et al., 1975).
Nanocatalysts for Imidazole Synthesis
Research into the development of nanocatalysts for the efficient synthesis of imidazole derivatives includes the use of graphene oxide–chitosan bionanocomposites. These nanocatalysts facilitate the synthesis of 2,4,5-trisubstituted imidazoles under solvent-free conditions, emphasizing the role of 2,4-dibromo-5-(trifluoromethyl)-1H-imidazole in green chemistry and sustainable chemical processes (Maleki & Paydar, 2015).
Microwave-Assisted Synthesis
The microwave-assisted synthesis of imidazoles from aldehydes and 1,2-diketones using NH4OAc, featuring 2,4,5-trisubstituted imidazoles, illustrates the efficiency of this approach in producing a variety of imidazole derivatives. This method highlights the relevance of 2,4-dibromo-5-(trifluoromethyl)-1H-imidazole in streamlining synthetic routes for pharmaceutical and materials science applications (Wolkenberg et al., 2004).
Comprehensive Review in Medicinal Chemistry
A comprehensive review on the developments of imidazole-based compounds in medicinal chemistry showcases the significance of the imidazole ring in drug discovery. The review discusses the wide range of bioactivities exhibited by imidazole derivatives, underscoring the potential of 2,4-dibromo-5-(trifluoromethyl)-1H-imidazole in the development of new therapeutic agents (Zhang et al., 2014).
Corrosion Inhibition
The study of 2,4,5-trisubstituted imidazole derivatives as corrosion inhibitors on mild steel in acidic solutions reveals their effectiveness in protecting against corrosion. This application demonstrates the potential of 2,4-dibromo-5-(trifluoromethyl)-1H-imidazole in industrial applications, particularly in materials engineering and maintenance (Prashanth et al., 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
2,4-dibromo-5-(trifluoromethyl)-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBr2F3N2/c5-2-1(4(7,8)9)10-3(6)11-2/h(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTAIPGEZUZEEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N1)Br)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBr2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442231 | |
| Record name | 2,4-dibromo-5-(trifluoromethyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dibromo-5-(trifluoromethyl)-1H-imidazole | |
CAS RN |
81654-02-6 | |
| Record name | 2,4-dibromo-5-(trifluoromethyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



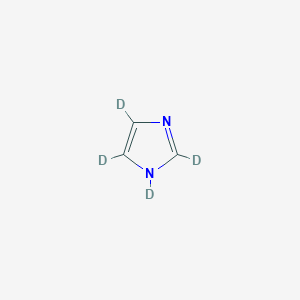
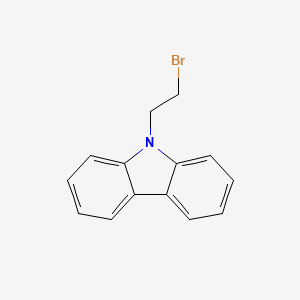


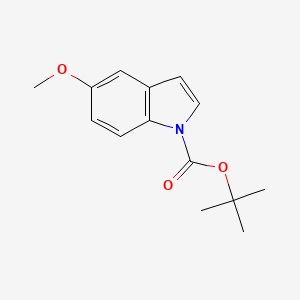

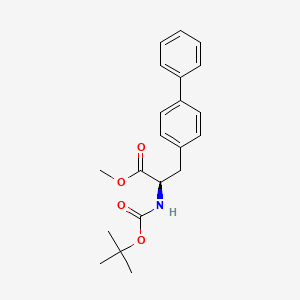



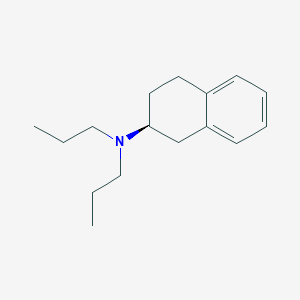

![(1R,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-one](/img/structure/B1589484.png)
